Triacetin

Beschreibung

This compound has been reported in Vitis vinifera with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

A triglyceride that is used as an antifungal agent.

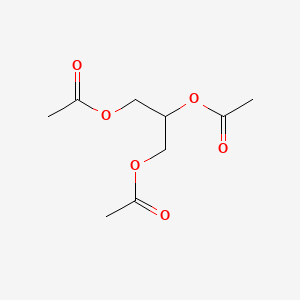

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-diacetyloxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAYPUMNDPQOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6, Array | |

| Record name | GLYCERYL TRIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026691 | |

| Record name | Triacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless, somewhat oily liquid having a slightly fatty odour, Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline], Liquid, COLOURLESS OILY LIQUID., colourless oily liquid with a very slight, ethereal, fruity odour | |

| Record name | 1,2,3-Propanetriol, 1,2,3-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL TRIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Triacetin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triacetin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258-259 °C, 258.00 to 260.00 °C. @ 760.00 mm Hg, 258 °C | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

280 °F (138 °C) (closed cup), 138 °C c.c. | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 52,130 mg/L at 24.5 °C, In water, 58,000 mg/L at 25 °C, Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform, Miscible with benzene; very soluble in acetone, For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page., 58 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 7 (soluble), moderately soluble in water; soluble in organic solvents, miscible (in ethanol) | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triacetin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1583 g/cu cm at 20 °C, Bulk density: 9.7 lb/gal, Relative density (water = 1): 1.16, 1.154-1.159 | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triacetin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

7.52 (Air = 1), Relative vapor density (air = 1): 7.52 | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00248 [mmHg], VP: 1 mm Hg at 100 °C, 0.00248 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.33 | |

| Record name | Triacetin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Triacetin contains trace moisture and acetic acid, ... Commercial triacetin may contain diacetin, as well as monoacetin ... | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless somewhat oily liquid | |

CAS No. |

102-76-1 | |

| Record name | Triacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1,2,3-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | triacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triacetin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX3C3X673 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-78 °C, 3 °C | |

| Record name | TRIACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIACETIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the chemical properties of Triacetin for research applications?

For Researchers, Scientists, and Drug Development Professionals

Triacetin (glycerol triacetate) is a versatile and widely utilized compound in research and pharmaceutical development. Its unique chemical properties make it an invaluable excipient, serving as a plasticizer, solvent, and humectant. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and visual workflows to aid in experimental design.

Core Chemical and Physical Properties

This compound is a triester of glycerol and acetic acid, resulting in a colorless, oily liquid with a slight fruity odor and a mild, sweet taste that can turn bitter at concentrations above 0.05%.[1] Its chemical stability and compatibility with a wide range of substances make it a preferred choice in various formulations.[2]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | References |

| Molecular Formula | C₉H₁₄O₆ | [3] | |

| Molecular Weight | 218.205 | g/mol | [3] |

| CAS Number | 102-76-1 | [3] | |

| Appearance | Colorless, oily liquid | [1][4] | |

| Density | 1.16 | g/mL at 25°C | [1] |

| Melting Point | 3 | °C | [1] |

| Boiling Point | 258-260 | °C | [1] |

| Flash Point | 138 | °C | [3] |

| Refractive Index | 1.429-1.431 | at 25°C/D | [1] |

| Viscosity | 17.4 | mPa·s (cP) at 25°C | [5] |

| Solubility in Water | 5.9 g/100mL at 25°C | [4] | |

| Solubility in other solvents | Miscible with ethanol, ether, benzene, chloroform; Soluble in acetone; Insoluble in mineral oil | [1] |

Applications in Research and Drug Development

This compound's multifaceted nature allows for its use in a variety of research and pharmaceutical applications.

As a Plasticizer

This compound is extensively used as a hydrophilic plasticizer in the film coating of solid dosage forms such as tablets and capsules.[5] It enhances the flexibility and integrity of the film, preventing cracking and ensuring a uniform coating.[6] This is crucial for controlling drug release profiles and protecting the active pharmaceutical ingredient (API).[2][6]

As a Solvent

This compound is an effective solvent for a wide range of APIs, particularly those with poor water solubility.[6] Its ability to dissolve lipophilic compounds is a key advantage in the formulation of liquid dosage forms, syrups, and suspensions.[6] This property is critical for improving the bioavailability of poorly soluble drugs.[6][7]

As a Humectant

In topical and oral formulations, this compound acts as a humectant, helping to retain moisture and prevent the product from drying out.[6] This is particularly beneficial for maintaining the stability and desired consistency of gels, creams, and certain oral preparations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using Spontaneous Emulsification

This protocol describes the formulation of a nanoemulsion for a poorly water-soluble drug, using this compound as the oil phase.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound (Oil Phase)

-

Surfactant (e.g., Tween 80, Cremophor RH 40)

-

Co-surfactant (e.g., Propylene Glycol, Transcutol)

-

Purified Water

Procedure:

-

Solubility Determination: Determine the solubility of the API in this compound by adding an excess amount of the drug to a known volume of this compound. Stir the mixture for 72 hours at room temperature to reach equilibrium. Centrifuge the sample at 14,000 rpm for 15 minutes, filter the supernatant through a 0.2 µm membrane filter, and determine the API concentration using a validated HPLC method.[1]

-

Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, construct pseudo-ternary phase diagrams. Prepare mixtures of this compound, surfactant, and co-surfactant at various weight ratios. Titrate these mixtures with purified water, stirring continuously until a clear and transparent nanoemulsion is formed.[1]

-

Preparation of the Nanoemulsion:

-

Prepare the oil phase by mixing the appropriate amounts of this compound, surfactant, and co-surfactant.

-

Add the desired amount of the API to the oil phase and stir until completely dissolved.

-

Add the required amount of purified water dropwise to the oil phase with gentle agitation for at least 20 minutes to allow for spontaneous emulsification and the formation of a transparent or translucent nanoemulsion.[1]

-

-

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using dynamic light scattering (DLS).

-

Drug Content: Assay the drug content in the nanoemulsion using a validated HPLC method.

-

Stability Studies: Assess the physical stability of the nanoemulsion by observing for any signs of phase separation, creaming, or cracking after storage at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.[1]

-

Visualization of the Nanoemulsion Preparation Workflow:

Protocol 2: Aqueous Film Coating of Tablets using this compound as a Plasticizer

This protocol outlines the process of applying a functional film coating to tablet cores using an aqueous-based solution containing Hydroxypropyl Methylcellulose (HPMC) and this compound.

Materials:

-

Tablet Cores

-

HPMC (Film-forming polymer)

-

This compound (Plasticizer)

-

Purified Water (Solvent)

-

Optional: Colorants, Opacifiers (e.g., Titanium Dioxide)

Procedure:

-

Preparation of the Coating Solution:

-

Disperse the HPMC powder into purified water with continuous stirring to avoid lump formation.[5]

-

Once the HPMC is fully hydrated and a clear solution is formed, add the this compound plasticizer and any other optional ingredients (e.g., colorants).

-

Continue stirring until a homogenous dispersion is achieved.[2]

-

-

Coating Process:

-

Preheat the coating pan with the tablet cores to the desired temperature.

-

Load the tablet cores into the coating pan.

-

Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate.[3]

-

Simultaneously, supply heated air to the pan to facilitate solvent evaporation.[3]

-

Continue the spraying process until the desired weight gain (coating thickness) is achieved.

-

Once spraying is complete, continue to dry the coated tablets in the pan for a specified period to remove residual moisture.

-

-

Evaluation of Coated Tablets:

-

Appearance: Visually inspect the tablets for uniformity of color, surface smoothness, and the absence of defects (e.g., cracking, peeling).

-

Weight Gain: Determine the average weight gain of the tablets to ensure coating uniformity.

-

Film Adhesion: Test the adhesion of the film to the tablet core using appropriate methods (e.g., peel strength testing).

-

Mechanical Strength: Evaluate the mechanical properties of the coating, such as tensile strength and elongation, using a texture analyzer.[8]

-

Dissolution Testing: Perform in vitro dissolution studies to assess the impact of the coating on the drug release profile.

-

Visualization of the Tablet Film Coating Workflow:

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol details the development of a SEDDS for a lipophilic drug to enhance its oral bioavailability, using this compound as a co-solvent.

Materials:

-

Lipophilic API

-

Oil (e.g., Maisine®, Labrafac®)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., PEG 400)

-

This compound (Co-solvent)

Procedure:

-

Component Screening:

-

Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.[9]

-

-

Construction of Pseudo-ternary Phase Diagrams:

-

Prepare mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

-

For each mixture, titrate with an aqueous phase and observe the formation of a microemulsion to identify the microemulsion existence field.

-

Repeat the process with the inclusion of this compound in the formulation to evaluate its effect on the microemulsion region.[9]

-

-

Preparation of the SEDDS Formulation:

-

Based on the phase diagrams, select the optimal ratios of oil, surfactant, co-surfactant, and this compound.

-

Accurately weigh the components and mix them until a clear and homogenous liquid is formed. Gentle heating and vortex mixing can be applied to facilitate the process.

-

Dissolve the API in the prepared vehicle.

-

-

Evaluation of the SEDDS:

-

Self-Emulsification Efficiency: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and observe the time it takes to form a clear and stable microemulsion.

-

Droplet Size Analysis: Determine the particle size of the resulting microemulsion using DLS.[9]

-

In Vitro Dissolution Studies: Perform dissolution studies in a suitable medium (e.g., simulated gastric fluid) to compare the drug release from the SEDDS formulation to that of the pure drug.[9]

-

Stability Assessment: Conduct stability studies, including freeze-thaw cycling and centrifugation, to ensure the robustness of the formulation.[9]

-

Visualization of the SEDDS Formulation Workflow:

Safety and Handling

This compound is generally regarded as a safe (GRAS) and non-toxic material for use in pharmaceutical formulations.[5][10] It is stable under normal storage conditions but should be kept in a well-closed, non-metallic container in a cool, dry place.[5][11] this compound is incompatible with strong oxidizing agents and may react with metals.[5] Standard laboratory safety precautions, including the use of gloves and eye protection, are recommended when handling this compound.[5]

This technical guide provides a comprehensive overview of the chemical properties and research applications of this compound. The detailed protocols and visual workflows are intended to assist researchers and formulation scientists in effectively utilizing this versatile excipient in their work.

References

- 1. Formulation Development and Toxicity Assessment of this compound Mediated Nanoemulsions as Novel Delivery Systems for Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. colorcon.com [colorcon.com]

- 3. meskajoinway.com [meskajoinway.com]

- 4. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do you prepare HPMC coating solution - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]

- 6. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. tanzj.net [tanzj.net]

- 9. scientificipca.org [scientificipca.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. A new parenteral emulsion for the administration of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Laboratory-Scale Triacetin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the laboratory synthesis of triacetin (glycerol triacetate), a versatile compound with applications in the pharmaceutical, cosmetic, and fuel industries. The following sections detail the core chemical principles, experimental protocols, and comparative data for the most common synthesis routes, enabling researchers to select and implement the most suitable method for their specific needs.

Introduction to this compound Synthesis

This compound is the triglyceride formed by the acetylation of all three hydroxyl groups of glycerol. The two predominant laboratory-scale synthesis methods involve the esterification of glycerol with either acetic acid or acetic anhydride.

-

Esterification with Acetic Acid: This is a reversible reaction that produces water as a byproduct, which can limit the reaction's yield. The use of an acid catalyst is typically required to achieve reasonable reaction rates.

-

Acetylation with Acetic Anhydride: This method is generally faster and leads to higher yields and selectivity for this compound as the reaction is not reversible. However, acetic anhydride is a more expensive and hazardous reagent compared to acetic acid.

The choice between these methods will depend on factors such as desired yield, purity, cost, and safety considerations.

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data from various laboratory-scale synthesis methods for this compound.

Table 1: Synthesis of this compound via Esterification of Glycerol with Acetic Acid

| Catalyst | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Reaction Time (minutes) | Glycerol Conversion (%) | This compound Yield/Selectivity (%) | Reference |

| Sulfuric Acid | 1:9 | 105 | 60 | - | 31.89% (Yield) | [1] |

| Sulfuric Acid | 1:3 | 115 | 90 | - | 77.84% (Selectivity) | [2][3] |

| Activated Natural Zeolite (Microwave) | 1:9 | - | 90 | >95% | 8.3% (Selectivity) | [4][5] |

| Fe2O3/Activated Carbon | 1:3 | 90 | 60 | 57.44% | - | [6] |

| Lewatit (Ion-exchange resin) | 1:7 | 100 | - | - | - | [7] |

Table 2: Synthesis of this compound via Acetylation of Glycerol with Acetic Anhydride

| Catalyst | Molar Ratio (Glycerol:Acetic Anhydride) | Temperature (°C) | Reaction Time (minutes) | Glycerol Conversion (%) | This compound Yield/Selectivity (%) | Reference |

| None | - | 135 | - | - | - | |

| Magnetic Solid Acid | 1:6 | 80 | 30 | 100% | 99.0% (Selectivity) | [8] |

| Homogeneous/Heterogeneous Acid | - | - | - | - | ~98% (Selectivity) | [9] |

Experimental Protocols

Method 1: Esterification of Glycerol with Acetic Acid using Sulfuric Acid Catalyst

This protocol is based on typical conditions reported in the literature[1][2][3].

Materials:

-

Glycerol (99%+)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the reaction apparatus in a fume hood, consisting of a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

-

Charge the flask with glycerol and acetic acid in a 1:9 molar ratio.

-

Slowly add concentrated sulfuric acid to the mixture while stirring. The amount of sulfuric acid should be approximately 2.5% of the molar amount of glycerol.

-

Heat the reaction mixture to 105-115°C and maintain this temperature for 60-90 minutes with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and wash it with deionized water to remove the excess acetic acid and sulfuric acid.

-

Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash again with deionized water to remove any residual salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

-

For higher purity, the crude product can be purified by vacuum distillation.

Method 2: Acetylation of Glycerol with Acetic Anhydride

This protocol is based on conditions described for high-selectivity synthesis[8][9].

Materials:

-

Glycerol (99%+)

-

Acetic Anhydride

-

Deionized Water

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, place glycerol in a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Slowly add acetic anhydride to the glycerol from the dropping funnel in a 6:1 molar ratio (acetic anhydride to glycerol). The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

If a catalyst is used, it should be added to the glycerol before the addition of acetic anhydride. For an uncatalyzed reaction, the mixture can be heated to around 80-135°C.

-

Maintain the reaction at the desired temperature with stirring for approximately 30 minutes.

-

After the reaction, cool the mixture to room temperature.

-

Slowly add deionized water to the mixture to quench the excess acetic anhydride. This will also be an exothermic reaction.

-

Transfer the mixture to a separatory funnel and wash with deionized water.

-

Wash with a 5% sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Wash again with deionized water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Visualized Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows for the synthesis of this compound.

Caption: Reaction pathway for the esterification of glycerol with acetic acid.

Caption: Reaction pathway for the acetylation of glycerol with acetic anhydride.

Caption: A generalized experimental workflow for laboratory-scale this compound synthesis.

References

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. journal.bcrec.id [journal.bcrec.id]

- 5. One moment, please... [journal.bcrec.id]

- 6. Esterification of Glycerol with Acetic Acid in Bioadditive this compound with Fe2O3/Activated Carbon Catalyst | Scientific.Net [scientific.net]

- 7. matec-conferences.org [matec-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Glyceryl triacetate CAS number and chemical structure

An In-depth Technical Guide to Glyceryl Triacetate

Core Substance Profile

Chemical Identity

Glyceryl triacetate, also known as triacetin, is the triester of glycerol and acetic acid.[1][2] It is a synthetic compound that presents as a colorless, oily liquid with a faint, fruity odor and a mild, sweet taste that becomes bitter at concentrations above 0.05%.[1]

-

Synonyms: this compound, 1,2,3-Propanetriol triacetate, Glycerol triacetate[4][5]

-

IUPAC Name: 2,3-diacetyloxypropyl acetate[6]

Chemical Structure

The structure of glyceryl triacetate consists of a glycerol backbone with each of the three hydroxyl groups esterified with an acetyl group.

Physicochemical Properties

Glyceryl triacetate's physical and chemical characteristics make it a versatile compound for various applications. It is a stable, combustible liquid incompatible with strong oxidizing agents.[1][7]

| Property | Value | Reference |

| Melting Point | 3 °C | [1][7] |

| Boiling Point | 258-260 °C | [1][4][7] |

| Density | 1.16 g/mL at 25 °C | [1][4] |

| Refractive Index | n25/D 1.429-1.431 | [1] |

| Vapor Pressure | <0.1 mbar at 20 °C | [8] |

| Autoignition Temp. | 430 °C / 806 °F | [8] |

| Solubility | Soluble in water; miscible with ethanol and toluene. | [1] |

Applications in Research and Drug Development

Glyceryl triacetate is a widely used excipient in the pharmaceutical industry, valued for its roles as a humectant, plasticizer, and solvent.[1][9][10] It is affirmed by the U.S. Food and Drug Administration (FDA) as a Generally Recognized as Safe (GRAS) substance for use in human food and also finds application in cosmetics and as a fuel additive.[10][11]

Pharmaceutical Formulations:

-

Plasticizer: It is used to increase the flexibility of polymer coatings on tablets and capsules.[12][13]

-

Solvent: Its solvent properties are utilized to dissolve active pharmaceutical ingredients (APIs), which can enhance their bioavailability.[2][12] It is a component in the formulation of controlled-release medications.[12]

-

Humectant: It helps to retain moisture, preventing desiccation in various formulations.[1][9]

Drug Delivery Research: The plasticizing capabilities of glyceryl triacetate have been leveraged in the synthesis of biodegradable phospholipid gel systems for the delivery of cancer drugs like paclitaxel.[10] Recent research has also demonstrated its potential in promoting blood-brain barrier recovery after ischemic stroke in mice through lipogenesis-mediated pathways.

Experimental Protocols

1. Synthesis of Glyceryl Triacetate via Acetylation of Glycerol

This protocol describes a common laboratory-scale synthesis of glyceryl triacetate.

Principle: Glycerol is acetylated using an excess of an acetylating agent, such as acetic anhydride or acetic acid, often in the presence of an acid catalyst.[14]

Materials:

-

Glycerol

-

Acetic anhydride

-

Sulfuric acid (catalyst)

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

Procedure:

-

Combine glycerol and acetic anhydride in a molar ratio of 1:3 in the 500 mL round-bottom flask.[14]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Fit the flask with a reflux condenser and heat the mixture under constant stirring.[14] The reaction is typically conducted at reflux temperature.[14]

-

Monitor the reaction progress (e.g., by GC analysis). A reaction between glycerol and acetic anhydride can yield high selectivity for this compound (approx. 98%).[14]

-

After completion, cool the mixture to room temperature.

-

The product can be purified by distillation under reduced pressure. For example, distilling at an absolute pressure of approximately 13 mm of mercury.[1]

2. Experimental Workflow: Suzuki-Miyaura Cross-Coupling using Glyceryl Triacetate as a Green Solvent

This protocol outlines the use of glyceryl triacetate as a sustainable solvent medium for a common carbon-carbon bond-forming reaction.[15]

Principle: Glyceryl triacetate serves as a green reaction medium. The polarity of the solvent system can be tuned by creating mixtures with glycerol to optimize reactant solubility and product yield.[15]

Materials:

-

Iodobenzene (0.5 mmol)

-

Phenylboronic acid (0.6 mmol)

-

Sodium carbonate (0.6 mmol)

-

Palladium acetate (10 µmol)

-

Glyceryl triacetate (5.0 g)

-

Reaction vial with magnetic stirrer

-

Oil bath

-

Petroleum ether for extraction

Procedure:

-

To a reaction vial, add glyceryl triacetate (5.0 g), iodobenzene (0.5 mmol), phenylboronic acid (0.6 mmol), sodium carbonate (0.6 mmol), and palladium acetate (10 µmol).[15]

-

Place the vial in a preheated oil bath at 80 °C.[15]

-

Stir the mixture magnetically for 2.5 hours.[15]

-

Upon completion, allow the reaction mixture to cool to room temperature.[15]

-

Extract the product from the reaction mixture using 3 mL of petroleum ether.[15]

-

Concentrate the organic phase under reduced pressure.[15]

-

Analyze the resulting crude product by Gas Chromatography (GC) to determine the product yield.[15]

Mandatory Visualizations

Synthesis Workflow of Glyceryl Triacetate

The diagram below illustrates the general workflow for the synthesis of glyceryl triacetate from glycerol and an acetylating agent.

Caption: General workflow for the synthesis of glyceryl triacetate.

Logical Relationship in Suzuki-Miyaura Cross-Coupling

This diagram shows the logical flow of components and steps in the Suzuki-Miyaura reaction using glyceryl triacetate as a solvent.

Caption: Logical workflow for Suzuki-Miyaura coupling in glyceryl triacetate.

Safety and Toxicology

Glyceryl triacetate is considered to have low toxicity. It is rapidly metabolized to glycerol and acetic acid, which are endogenous substances.[11]

| Toxicity Metric | Species | Value | Reference |

| LD50 Oral | Rat | 3000 mg/kg | [16] |

| LD50 Oral | Rat | > 2000 mg/kg | [17] |

| LD50 Oral | Mouse | 1100 mg/kg | [16] |

| LD50 Dermal | Rabbit | > 2000 mg/kg | [8] |

| LC50 Inhalation | Rat | > 1721 mg/L (4 h) | [8] |

Safety Summary:

-

Irritation: It is not considered a skin irritant in animal models and was not an irritant or sensitizer in human clinical studies.[11][16][17] However, it may cause eye irritation.[11][16]

-

Mutagenicity: Glyceryl triacetate was not found to be mutagenic.[11]

-

Reproductive/Developmental Toxicity: No data is available, but its metabolites (glycerol and acetic acid) are not considered developmental toxins.[11]

References

- 1. GLYCERYL TRIACETATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound: Versatile Acetylated Glyceryl Ester in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 三醋酸甘油酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glyceryl triacetate [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound: What is it and where is it used? [drugs.com]

- 10. GLYCERYL TRIACETATE - Ataman Kimya [atamanchemicals.com]

- 11. Final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Articles [globalrx.com]

- 13. The versatility of this compound: Applications across diverse industries [tzgroupusa.com]

- 14. scispace.com [scispace.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Triacetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin, also known as glyceryl triacetate, is the triglyceride formed by the esterification of glycerol with three molecules of acetic acid.[1][2] Its chemical formula is C9H14O6.[3] This compound presents as a colorless, odorless, and somewhat oily liquid with a mild, sweet taste at concentrations below 500 ppm, which can turn bitter at higher concentrations.[4] this compound is a versatile excipient in the pharmaceutical industry, where it functions as a hydrophilic plasticizer, solvent, and humectant.[5] It is also widely used in the food industry as a flavor carrier and stabilizer, in cosmetics as a solvent, and in industrial applications as a plasticizer for cellulose-based materials and as a fuel additive.[6][7] Its low toxicity and high stability contribute to its broad applicability.[8]

Chemical Characteristics

This compound is structurally the simplest of the triacylglycerides, consisting of a glycerol backbone with each of its three hydroxyl groups acetylated.[9] This triester structure allows it to interact with both polar and non-polar substances, underpinning its utility as a solvent and carrier.[7]

Reactivity and Stability: this compound is stable under normal storage conditions, preferably in a well-closed, non-metallic container in a cool, dry place.[6][10] It is incompatible with strong oxidizing agents and metals.[10][11] When heated to decomposition, it emits acrid smoke and fumes.[6]

A key chemical reaction of this compound is hydrolysis, where the ester bonds are broken. This can be catalyzed by acids, bases, or enzymes (such as lipases) to yield glycerol and acetic acid or intermediate products like diacetin and monoacetin.[12][13][14] The release of acetic acid upon hydrolysis is the basis for its fungistatic properties.[11]

Table 1: Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2,3-diacetyloxypropyl acetate | [12][15] |

| Molecular Formula | C9H14O6 | [3][12] |

| Molecular Weight | 218.20 g/mol | [3][12] |

| CAS Number | 102-76-1 | [12][15] |

Physical Characteristics

This compound is a viscous liquid with a high boiling point and a low melting point.[4] Its physical properties are critical to its function in various applications, such as providing flexibility to polymer coatings in pharmaceuticals or modulating viscosity in cosmetic formulations.

Table 2: Physical Properties of this compound

| Property | Value | References |

| Appearance | Clear, colorless, oily liquid | [6][15][16] |

| Odor | Odorless to slight fatty odor | [11][17] |

| Melting Point | 3 °C (37.4 °F) | [10][15][16] |

| Boiling Point | 258-260 °C (496-500 °F) at 760 mmHg | [4][10][15] |

| Density | 1.16 g/mL at 25 °C | [10][15][16] |

| 1.1583 g/cm³ at 20 °C | [12] | |

| Refractive Index | 1.429 - 1.431 at 25 °C (n D/25) | [10][12][16] |

| Viscosity (Dynamic) | 17.4 mPa·s (cP) at 25 °C | [18] |

| 7.83 cSt at 40 °C | [19] | |

| Vapor Pressure | 0.00248 mmHg at 25 °C | [10][12] |

| Flash Point | 138 °C (280.4 °F) - Closed Cup | [8][20] |

| Autoignition Temp. | 433 °C (812 °F) | [12][20] |

| Solubility in Water | 58,000 mg/L at 25 °C | [12] |

| 64.0 g/L at 20 °C | [16] | |

| 7 g/100 mL at 25 °C | [12][20] | |

| Solvent Solubility | Miscible with alcohol, ether, chloroform, benzene, and acetone. Slightly soluble in carbon disulfide. Insoluble in mineral oil. | [6][11][12] |

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on standardized analytical methods to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[11][12]

-

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[10] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[10]

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Procedure:

-

Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).

-

Set the required temperature for the measurement (e.g., 20°C or 25°C). Allow the instrument to stabilize.

-

Inject the this compound sample into the oscillating tube, ensuring no air bubbles are present.

-

The instrument will oscillate the tube and automatically calculate the density based on the measured oscillation period and the calibration data.

-

Record the density value, typically in g/cm³ or g/mL.[12]

-

Determination of Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of chemical substances.[17][21] The dynamic method is commonly used.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17] The dynamic method involves measuring the vapor pressure of the substance at various temperatures.

-

Apparatus: A suitable apparatus for measuring vapor pressure as a function of temperature (ebulliometer). It consists of a boiling flask, a thermometer, a condenser, and a pressure-measuring device.

-

Procedure:

-

Place the this compound sample into the boiling flask.

-

Reduce the pressure in the apparatus to a desired level and then heat the sample.

-

Record the temperature at which the liquid boils under the reduced pressure.

-

Repeat this measurement at several different pressures.

-

Plot the logarithm of the pressure against the reciprocal of the absolute temperature.

-

Extrapolate the resulting line to the standard atmospheric pressure (101.325 kPa) to determine the normal boiling point.

-

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.[4][7][19]

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Apparatus: Flask with a stirrer, constant temperature bath (e.g., 25°C ± 0.5°C), centrifugation or filtration equipment, and an analytical instrument (e.g., Gas Chromatography) for concentration measurement.

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After stirring, stop and allow the mixture to stand at the same temperature to let the phases separate.

-

Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous solution using a pre-calibrated analytical method.

-

Perform at least three determinations to ensure the results are consistent.

-

Determination of Viscosity (USP <911> - Capillary Viscometer Method)

This method is used to determine the viscosity of Newtonian liquids.[5][22]

-

Principle: The method measures the time required for a fixed volume of liquid to flow through a calibrated glass capillary viscometer under a known driving force (gravity) at a precisely controlled temperature.[22]

-

Apparatus: Calibrated capillary viscometer (e.g., Ubbelohde type), constant temperature bath, and a stopwatch.

-

Procedure:

-

Select a clean, dry viscometer where the flow time will be not less than 200 seconds.

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in the constant temperature bath (e.g., 25°C) and allow it to reach thermal equilibrium.

-

Using suction, draw the liquid up into the capillary tube to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

-

The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

-

Mandatory Visualization

Hydrolysis of this compound

The following diagram illustrates the stepwise hydrolysis of this compound, which can be catalyzed by enzymes like lipase, acids, or bases. The reaction proceeds by sequentially removing the acetyl groups, forming diacetin and monoacetin as intermediates, with the final products being glycerol and acetic acid.

Caption: Stepwise hydrolysis pathway of this compound to Glycerol.

References

- 1. drugfuture.com [drugfuture.com]

- 2. phexcom.com [phexcom.com]

- 3. scispace.com [scispace.com]

- 4. filab.fr [filab.fr]

- 5. â©911⪠ViscosityâCapillary Methods [doi.usp.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. laboratuar.com [laboratuar.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. store.astm.org [store.astm.org]

- 13. Hydrolysis of this compound catalyzed by immobilized lipases: effect of the immobilization protocol and experimental conditions on diacetin yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. matec-conferences.org [matec-conferences.org]

- 15. petrolube.com [petrolube.com]

- 16. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 17. laboratuar.com [laboratuar.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. oecd.org [oecd.org]

- 20. scribd.com [scribd.com]

- 21. lcslaboratory.com [lcslaboratory.com]

- 22. pharmacopeia.cn [pharmacopeia.cn]

Triacetin Solubility: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of an excipient like triacetin is paramount for formulation, manufacturing, and product performance. This in-depth technical guide provides a detailed overview of this compound's solubility in common laboratory solvents, outlines experimental protocols for its determination, and visualizes key concepts for enhanced comprehension.

Core Topic: this compound's Solubility Profile

This compound (glycerol triacetate) is a versatile pharmaceutical excipient, widely used as a plasticizer, humectant, and solvent. Its solubility characteristics are a critical factor in its application, influencing everything from the stability of formulations to the bioavailability of active pharmaceutical ingredients (APIs).

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity of the solvent. Below is a summary of its solubility in a range of common laboratory solvents.

| Solvent | Chemical Formula | Polarity | Solubility (at approx. 20-25°C) |

| Water | H₂O | Very High | 5.8 - 7 g/100 mL[1][2][3][4][5][6][7] |

| Ethanol | C₂H₅OH | High | Miscible[2][8] |

| Methanol | CH₃OH | High | Soluble[9] |

| Acetone | C₃H₆O | High | Very Soluble[2][8] |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble[9] |

| Dichloromethane | CH₂Cl₂ | Medium | Miscible |

| Toluene | C₇H₈ | Low | Miscible[10] |

| Hexane | C₆H₁₄ | Low | Insoluble |

| Carbon Disulfide | CS₂ | Low | Slightly Soluble[8] |

| Mineral Oil | N/A | Low | Insoluble[2] |

Note: "Miscible" indicates that the substances are completely soluble in each other at any proportion.

Experimental Protocol: Determining this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Preparation of Materials and Reagents:

-

This compound: High-purity grade.

-

Solvents: HPLC-grade or equivalent purity for all selected laboratory solvents.

-

Equipment:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis.

-

Experimental Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/100 mL or mg/mL.

-

Visualizing Key Concepts

To further aid in the understanding of the experimental workflow and the principles of solubility, the following diagrams are provided.

References

- 1. lanxess.com [lanxess.com]

- 2. This compound CAS#: 102-76-1 [m.chemicalbook.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Showing Compound this compound (FDB000751) - FooDB [foodb.ca]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. ventos.com [ventos.com]

- 7. This compound | 102-76-1 [amp.chemicalbook.com]

- 8. This compound | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 102-76-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to Triacetin Purity for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Triacetin, a triester of glycerol and acetic acid, is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a plasticizer, solvent, and humectant. Its versatility makes it a critical component in various dosage forms, including oral and topical medications.[1] The purity of this compound is a crucial factor that can significantly impact the stability, efficacy, and safety of the final drug product. This guide provides an in-depth overview of the different purity grades of this compound, the analytical methods for its evaluation, and the implications of impurities on pharmaceutical formulations.

Understanding this compound Purity Grades

This compound is available in several grades, each defined by specific purity requirements and impurity limits. The most common grades used in scientific and pharmaceutical applications are those that comply with pharmacopeial standards, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP), as well as the Food Chemical Codex (FCC) for food-grade applications.[1][2]

Table 1: Comparison of Key Specifications for this compound Purity Grades

| Parameter | USP Grade | Ph. Eur. Grade | FCC Grade | Technical Grade |

| Assay (anhydrous basis) | 97.0% - 100.5% | 97.0% - 100.5% | ≥ 98.5% | Varies, typically lower than pharmacopeial grades. May contain minor impurities.[1] |

| Water Content | ≤ 0.2% | ≤ 0.2% | ≤ 0.2% | Varies |

| Acidity | Passes test (≤ 1.0 mL of 0.020 N NaOH for 25 g) | Passes test (≤ 0.20 mL of 0.1 M NaOH for 5.00 g) | Passes test | Varies |

| Refractive Index (@ 25°C) | 1.429 - 1.430 | 1.429 - 1.432 | 1.429 - 1.431 | Varies |

| Specific Gravity (@ 25°C) | 1.152 - 1.158 | - | 1.154 - 1.158 | Varies |

| Relative Density | - | 1.159 - 1.164 | - | Varies |

| Heavy Metals (as Pb) | - | - | ≤ 1 mg/kg | Not typically specified |

| Related Substances | - | Limits for specified and unspecified impurities | - | Not typically specified |

Note: The information in this table is a summary. Researchers should always refer to the most current editions of the respective pharmacopeias for complete and up-to-date specifications.

The Critical Role of Purity in Drug Formulation

The stringent purity requirements for pharmaceutical-grade this compound are in place to ensure the safety and stability of drug products. Impurities, even in small amounts, can have detrimental effects:

-

Degradation of Active Pharmaceutical Ingredients (APIs): Reactive impurities can interact with the API, leading to its degradation and a loss of therapeutic efficacy.

-

Alteration of Physical Properties: Impurities can affect the plasticizing and solvent properties of this compound, potentially impacting the integrity and dissolution of tablets and capsules.[3]

-

Patient Safety: Certain impurities may be toxic, posing a direct risk to the patient.[4]

High-purity this compound is essential for:

-

Enhancing Drug Stability: By minimizing reactive impurities, high-purity this compound helps maintain the stability of the API and the overall formulation.[1]

-

Improving Bioavailability: As a solvent, this compound can enhance the dissolution of poorly soluble drugs, and its purity is key to ensuring consistent performance.[1]

-

Controlled Drug Release: In controlled-release formulations, the purity of this compound is critical for achieving the desired drug release profile.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity and its impurities is crucial for quality control. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Purity Assay

GC with Flame Ionization Detection (FID) is a robust method for determining the purity of this compound. The principle of peak area normalization is often used for quantification.[5]

Detailed GC-FID Protocol:

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column: DB-Wax (30m x 0.53mm i.d., 1µm film thickness) or equivalent.[6]

-

-

Reagents and Standards:

-

Chromatographic Conditions:

-

Injector Temperature: 270 °C[8]

-

Detector Temperature: 300 °C[8]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 5 °C/minute to 135 °C, hold for 9.5 minutes.

-

Ramp: 7 °C/minute to 270 °C, hold for 5.22 minutes.[8]

-

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1 µL.

-

-